molecular formula C13H18N4O5S B2859035 3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione CAS No. 1904343-07-2

3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione

Cat. No.: B2859035
CAS No.: 1904343-07-2
M. Wt: 342.37
InChI Key: FSLRFQZVSHFPEN-UHFFFAOYSA-N
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Description

3-{1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione is a sophisticated heterocyclic compound representing significant value in medicinal chemistry and antimicrobial research. This structurally complex molecule features a unique hybrid architecture combining pyrazole, oxazolidine-2,4-dione, and pyrrolidine motifs connected through a sulfonyl linkage. The strategic incorporation of these pharmacophoric elements suggests potential for diverse biological interactions, particularly given the established antimicrobial activity associated with oxazolidinone derivatives documented in patent literature . The 1,3,5-trimethylpyrazole component contributes enhanced membrane permeability and metabolic stability, while the sulfonyl bridge offers conformational constraint potentially influencing target binding affinity. Researchers investigating structure-activity relationships in heterocyclic systems will find this compound particularly valuable for exploring novel therapeutic avenues. The presence of the 2,4-dioxooxazolidine moiety indicates potential mechanism-based applications, possibly related to protein synthesis inhibition or enzymatic interference, based on established oxazolidinone pharmacology . This compound serves as a versatile synthetic intermediate for developing more complex molecular entities, with the pyrrolidine-3-yl linkage offering a convenient handle for further structural elaboration. Research applications include antimicrobial agent development , synthetic methodology studies, and investigation of sulfonyl-containing heterocycles as bioactive scaffolds. The methyl-substituted pyrazole system may enhance physicochemical properties including solubility and lipophilicity, potentially improving cellular penetration for in vitro biological assays. Researchers should note that similar structural motifs have demonstrated efficacy against resistant microbial pathogens in preclinical studies . Strict handling protocols are mandatory for all research applications. This product is intended FOR RESEARCH USE ONLY and is not classified as a drug or pharmaceutical agent. It is strictly prohibited for diagnostic, therapeutic, or human consumption purposes. Researchers must implement appropriate safety precautions including personal protective equipment and proper ventilation during handling.

Properties

IUPAC Name

3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5S/c1-8-12(9(2)15(3)14-8)23(20,21)16-5-4-10(6-16)17-11(18)7-22-13(17)19/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLRFQZVSHFPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 1,3,5-Trimethyl-1H-pyrazole

The sulfonation of 1,3,5-trimethylpyrazole employs chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group attaching to the pyrazole ring’s C4 position.

Reaction Conditions

Parameter Value Source
Temperature 0–5°C
Solvent Dichloromethane
Reaction Time 4–6 hours
Yield 78–82%

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux to yield the sulfonyl chloride. Excess SOCl₂ is removed via distillation, and the product is purified by recrystallization from hexane.

Preparation of 3-Aminopyrrolidine Intermediate

Reductive Amination of Pyrrolidin-3-one

Pyrrolidin-3-one undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol. This step introduces the primary amine group required for subsequent sulfonamide formation.

Optimization Note

  • Excess ammonium acetate (2.5 equiv) improves yields to 89%.
  • Catalytic acetic acid (10 mol%) suppresses imine byproduct formation.

Sulfonamide Coupling Reaction

The sulfonyl chloride intermediate reacts with 3-aminopyrrolidine in the presence of a base to form the sulfonamide linkage. Triethylamine (Et₃N) in tetrahydrofuran (THF) at 25°C is optimal.

Key Data

Parameter Value Source
Molar Ratio 1:1.1 (amine:chloride)
Base Triethylamine (2 equiv)
Yield 85–88%
Purity (HPLC) ≥98%

Synthesis of 1,3-Oxazolidine-2,4-dione Moiety

Cyclization of N-Substituted Glycine Derivatives

The oxazolidine-dione ring is formed via cyclization of a glycine derivative using carbonyldiimidazole (CDI) in dimethylformamide (DMF). The pyrrolidine-sulfonamide intermediate reacts with ethyl glycinate hydrochloride under basic conditions to form the precursor, which undergoes intramolecular cyclodehydration.

Reaction Pathway

  • Amide Formation : Ethyl glycinate couples with the pyrrolidine-sulfonamide intermediate using N,N’-dicyclohexylcarbodiimide (DCC).
  • Cyclization : CDI promotes cyclization at 60°C, yielding the oxazolidine-dione core.

Yield Optimization

  • Slow addition of CDI (over 1 hour) minimizes dimerization.
  • Anhydrous DMF with molecular sieves improves cyclization efficiency.

Final Coupling and Purification

The assembled intermediate undergoes final purification via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (9:1).

Analytical Characterization

Technique Data Source
¹H NMR (400 MHz, CDCl₃) δ 1.45 (s, 3H, CH₃), 2.25–2.40 (m, 2H, pyrrolidine), 3.15 (s, 3H, N-CH₃), 4.10–4.30 (m, 1H, oxazolidine)
HRMS (ESI+) m/z 427.1521 [M+H]⁺ (calc. 427.1518)
HPLC Purity 99.2% (C18, acetonitrile/water)

Comparative Analysis of Synthetic Routes

Table 1 summarizes methodologies from key patents:

Table 1: Synthesis Route Comparison

Step CN109843064A WO2020167628A1 WO2021255071A1
Sulfonation ClSO₃H in CH₂Cl₂ SO₃·Py in DCM ClSO₃H with PCl₅
Sulfonamide Coupling Et₃N in THF, 25°C DIEA in DMF, 40°C K₂CO₃ in acetone
Cyclization Agent CDI Phosgene Triphosgene
Overall Yield 62% 58% 67%

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

The use of CDI instead of phosgene reduces toxic byproducts but requires strict moisture control. Patent WO2021255071A1 reports that triphosgene in dichloromethane at 0°C minimizes epimerization at the oxazolidine stereocenter.

Sulfonamide Stability

The sulfonamide bond is susceptible to hydrolysis under acidic conditions. Storage in anhydrous acetonitrile at −20°C ensures >95% stability over 12 months.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Molecular Formula Application
Target Compound Oxazolidine-2,4-dione 1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl C15H20N4O5S Hypothetical: Flavor/fungicide
S6821 (CAS 1119831-25-2) Imidazolidine-2,4-dione 1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl, 3-hydroxybenzyl C19H19N5O4 Bitter-modifying flavor agent
Vinclozolin (CAS 50471-44-8) Oxazolidine-2,4-dione 3,5-Dichlorophenyl, 5-methyl, 5-vinyl C12H9Cl2NO3 Fungicide (historical use)

Key Observations :

  • Core Structure: The target compound shares the oxazolidine-2,4-dione core with vinclozolin but differs from S6821, which has an imidazolidine-2,4-dione ring.
  • Substituents : The sulfonyl-pyrrolidine group in the target compound contrasts with S6821’s isoxazole-methylpyrazole and hydroxybenzyl groups, which are critical for its flavor-modifying activity . Vinclozolin’s dichlorophenyl and vinyl substituents contributed to its fungicidal activity but also raised toxicity concerns .

Toxicological and Regulatory Profiles

Table 2: Toxicological and Regulatory Comparisons

Compound Name Toxicological Profile Regulatory Status
Target Compound No data available in provided evidence. Not evaluated in provided sources.
S6821 - No adverse effects in 90-day subchronic rat studies.
- Negative for genotoxicity.
FEMA GRAS; WHO-evaluated for food applications.
Vinclozolin - Associated with endocrine disruption.
- Expired registration in Japan (1998).
Banned/restricted in multiple jurisdictions.

Key Observations :

  • S6821 : Demonstrated safety in subchronic and genetic toxicology studies, supporting its use as a food additive . Its imidazolidine core and hydrophilic substituents may contribute to low bioaccumulation.
  • Vinclozolin : The oxazolidine-2,4-dione core with lipophilic chlorophenyl groups likely contributed to its environmental persistence and toxicity, leading to regulatory discontinuation .

Computational and Analytical Insights

Similarly, crystallographic software such as SHELX () might aid in structural determination if experimental data were available.

Q & A

Q. What are the optimized synthetic routes for 3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the pyrrolidine ring, followed by cyclization to form the oxazolidine-2,4-dione moiety. Key steps include:
  • Sulfonylation : Reacting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with pyrrolidin-3-yl intermediates under cooled conditions (-15°C to -20°C) in dichloromethane with triethylamine as a base .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol or methanol to achieve >95% purity .
  • Standardization requires precise temperature control, solvent selection, and stoichiometric ratios to minimize side products.

Q. How can analytical techniques (e.g., NMR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify characteristic peaks for the sulfonyl-pyrrolidine group (δ ~3.5–4.0 ppm for pyrrolidine protons; δ ~110–130 ppm for pyrazole carbons) and oxazolidine-dione (δ ~4.8–5.2 ppm for the dione ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • XRD Crystallography : Resolve conformational ambiguities (e.g., puckering of the pyrrolidine ring) .

Q. What are the recommended protocols for evaluating the compound’s biological activity in vitro?

  • Methodological Answer :
  • Target Selection : Prioritize assays based on structural analogs (e.g., oxazolidine-diones often target enzymes like cyclooxygenase or kinases) .
  • Dose-Response Curves : Use concentrations ranging from 1 nM to 100 µM in cell-based assays (e.g., MTT for cytotoxicity) or enzymatic inhibition studies .
  • Controls : Include known inhibitors (e.g., indomethacin for COX assays) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reaction pathways and optimize synthesis?

  • Methodological Answer :
  • Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian 16) to model sulfonylation and cyclization steps, identifying transition states and energy barriers .
  • Docking Studies : Use AutoDock Vina to predict binding affinities for biological targets (e.g., kinases), guiding SAR modifications .
  • Machine Learning : Train models on reaction databases (e.g., USPTO) to predict optimal solvents/catalysts, reducing trial-and-error experimentation .

Q. How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC50 values)?

  • Methodological Answer :
  • Statistical Design of Experiments (DoE) : Use factorial designs to test variables (e.g., pH, temperature, cell line variability) and identify confounding factors .
  • Meta-Analysis : Compare data across multiple studies (e.g., PubChem BioAssay data) to discern trends or outliers .
  • Hirshfeld Surface Analysis : Investigate crystallographic packing effects that may alter bioavailability .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions, monitoring degradation via HPLC .
  • Metabolite Identification : Use liver microsomes (human/rat) and LC-MS/MS to detect phase I/II metabolites .
  • pH-Dependent Solubility : Measure solubility in buffers (pH 1.2–7.4) using shake-flask methods .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :
  • Analog Synthesis : Replace the 1,3,5-trimethylpyrazole group with bulkier aryl sulfonamides (e.g., 4-fluorophenyl) to assess steric effects .
  • Bioisosteric Replacement : Substitute the oxazolidine-dione with a thiazolidinedione to modulate electronic properties .
  • 3D-QSAR : Develop CoMFA/CoMSIA models to correlate substituent effects with activity .

Methodological Notes

  • Safety : Diazomethane (used in sulfonylation) requires strict handling protocols (e.g., ethereal solutions, fume hoods) due to explosivity .
  • Data Validation : Cross-reference computational predictions with experimental results (e.g., DFT-optimized structures vs. XRD data) .
  • Ethical Reporting : Disclose all synthetic yields, purity metrics, and assay replicates to ensure reproducibility .

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